7-[(2-hydroxybenzoyl)amino]heptanoic Acid
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Overview
Description
Preparation Methods
The synthesis of 7-[(2-hydroxybenzoyl)amino]heptanoic acid involves several steps. One common method includes the alkylation of protected and activated salicylamide with an alkylating agent, followed by deprotection and deactivation to form the desired compound . The reaction conditions typically involve the use of concentrated aqueous hydrochloric acid and a water-cooled reflux condenser .
Chemical Reactions Analysis
7-[(2-hydroxybenzoyl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-[(2-hydroxybenzoyl)amino]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is employed in the production of cosmetics and food additives
Mechanism of Action
The mechanism of action of 7-[(2-hydroxybenzoyl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
7-[(2-hydroxybenzoyl)amino]heptanoic acid can be compared with other similar compounds, such as:
Heptanoic acid derivatives: These compounds share a similar backbone but differ in their functional groups and properties.
Salicylamide derivatives: These compounds have a similar salicylamide moiety but vary in their alkyl chain length and substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
7-[(2-hydroxybenzoyl)amino]heptanoic acid is a compound characterized by its unique structure, which includes a heptanoic acid backbone with an amino group and a hydroxylated benzoyl substituent. This molecular configuration suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article provides a detailed exploration of the biological activity of this compound, including synthesis methods, biological assays, and comparative studies with related compounds.
The molecular formula of this compound is C₁₄H₁₉NO₄, with a molecular weight of approximately 265.31 g/mol. The compound exhibits both hydrophobic and hydrophilic characteristics due to its long carbon chain and functional groups, making it suitable for various biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Amide Bond : The amino group reacts with the carboxylic acid to form an amide.
- Hydroxylation : The introduction of the hydroxyl group on the benzoyl ring can be achieved through various electrophilic substitution reactions.
- Purification : The final product is purified through crystallization or chromatography to ensure structural integrity.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell growth in MCF-7 (breast cancer), HCT-116 (colorectal cancer), and NCI-H292 (lung cancer) cells.
Compound Name | IC50 (µmol/L) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
Doxorubicin | 0.5 | MCF-7 |
Compound X (related derivative) | 4.60 | MCF-7 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds with additional functional groups, such as nitro groups in specific positions, have shown enhanced cytotoxic effects compared to simpler analogs .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
- Interaction with Growth Factor Receptors : The ability to modulate receptor activity can lead to decreased tumor growth and increased apoptosis in cancer cells .
Comparative Studies
Comparative analysis with related compounds reveals differences in biological activity based on structural modifications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Aminoheptanoic Acid | C₇H₁₅NO₂ | Basic amino acid structure |
7-(2-Aminophenyl)heptanoic Acid | C₁₃H₁₉NO₂ | Contains an amino group on the aromatic ring |
3,5-Dichloro-2-hydroxybenzoyl Amino Acid | C₁₄H₁₉Cl₂NO₄ | Chlorinated variant with potential enhanced activity |
The unique combination of functional groups in this compound contributes to its distinct pharmacological profile, making it a candidate for further investigation in drug development .
Case Studies
Several studies have focused on the antiproliferative properties of structurally related compounds:
-
Study on Morita-Baylis-Hillman Adducts : This research demonstrated that hybrid compounds incorporating elements from both quinoline and benzoyl structures exhibited improved cytotoxicity against cancer cell lines compared to their precursors .
- Key Findings : Compounds with longer aliphatic chains showed enhanced lipophilicity and greater inhibitory effects.
- Review on Hydroxybenzanilides : A review highlighted the antimicrobial potential of hydroxybenzanilides and their derivatives, suggesting that similar mechanisms may apply to this compound .
Properties
CAS No. |
183990-61-6 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
7-[(2-hydroxybenzoyl)amino]heptanoic acid |
InChI |
InChI=1S/C14H19NO4/c16-12-8-5-4-7-11(12)14(19)15-10-6-2-1-3-9-13(17)18/h4-5,7-8,16H,1-3,6,9-10H2,(H,15,19)(H,17,18) |
InChI Key |
LRFLKVASXLHBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCC(=O)O)O |
Origin of Product |
United States |
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